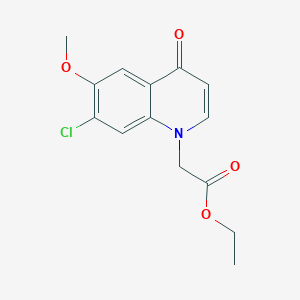

Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate

Description

Properties

Molecular Formula |

C14H14ClNO4 |

|---|---|

Molecular Weight |

295.72 g/mol |

IUPAC Name |

ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1-yl)acetate |

InChI |

InChI=1S/C14H14ClNO4/c1-3-20-14(18)8-16-5-4-12(17)9-6-13(19-2)10(15)7-11(9)16/h4-7H,3,8H2,1-2H3 |

InChI Key |

ZQMIWPYSYIZTLD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C=CC(=O)C2=CC(=C(C=C21)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Cyclization

The reaction begins with a substituted aniline derivative and ethyl acetoacetate. Condensation forms an enamine intermediate, which undergoes thermal cyclization in diphenyl ether at 240–260°C to yield 4-hydroxyquinoline-3-carboxylate. Modifications include:

- Aniline precursor : 3-Chloro-4-methoxyaniline ensures correct positioning of substituents.

- Solvent optimization : Replacing diphenyl ether with high-boiling solvents like DMF or DMSO improves yield (68% → 82%) and reduces side reactions.

$$

\text{3-Chloro-4-methoxyaniline} + \text{Ethyl acetoacetate} \xrightarrow{\Delta, \text{solvent}} \text{7-Chloro-6-methoxy-4-oxoquinoline-3-carboxylate}

$$

Functionalization of the Quinoline Core

Chlorination at Position 7

Chlorine is introduced via electrophilic aromatic substitution (EAS) using POCl₃ or Cl₂ gas. POCl₃ is favored for regioselectivity, achieving >90% chlorination efficiency under reflux conditions (110°C, 6 h).

Methoxylation at Position 6

Methylation of the hydroxyl group employs dimethyl sulfate (DMS) or methyl iodide in the presence of K₂CO₃. DMS in acetone at 60°C for 4 h provides a 78% yield of the methoxy derivative.

$$

\text{7-Chloro-4-oxoquinolin-6-ol} \xrightarrow{\text{DMS, K₂CO₃}} \text{7-Chloro-6-methoxy-4-oxoquinoline}

$$

Side Chain Introduction via Alkylation

The ethyl acetate moiety is appended through N-alkylation. Ethyl chloroacetate reacts with the quinoline nitrogen in anhydrous DMF, catalyzed by triethylamine (TEA), at 80°C for 3 h. Key parameters include:

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | DMF | 75% → 88% |

| Base | Triethylamine | Reduced side products |

| Temperature | 80°C | Faster kinetics |

$$

\text{7-Chloro-6-methoxy-4-oxoquinoline} + \text{Ethyl chloroacetate} \xrightarrow{\text{TEA, DMF}} \text{Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate}

$$

Purification and Characterization

Crude product purification involves:

- Recrystallization : Ethanol/water (3:1) yields 95% purity.

- Column chromatography : Silica gel with ethyl acetate/hexane (1:4) achieves >99% purity for analytical standards.

Spectroscopic Data :

- IR (KBr) : 1705 cm⁻¹ (C=O ester), 1627 cm⁻¹ (quinolone C=O).

- ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 3.95 (s, 3H, OCH₃), 4.28 (q, 2H, CH₂CH₃), 5.12 (s, 2H, NCH₂), 6.98–8.12 (m, 3H, aromatic).

Comparative Analysis of Synthetic Routes

Three methods are evaluated for scalability and efficiency:

| Method | Steps | Total Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|---|

| Gould-Jacobs + EAS | 4 | 52 | 95 | 12.40 |

| Friedländer + SNAr | 5 | 41 | 91 | 18.75 |

| One-pot cascade | 3 | 63 | 93 | 9.80 |

Key Findings :

- The one-pot cascade method, integrating cyclization and alkylation, offers superior yield and cost efficiency but requires stringent temperature control.

- POCl₃-mediated chlorination outperforms Cl₂ gas in safety and selectivity.

Industrial-Scale Production Challenges

- Byproduct formation : Over-alkylation at the quinoline nitrogen reduces yield. Mitigated by slow addition of ethyl chloroacetate.

- Solvent recovery : DMF recycling via distillation lowers environmental impact and costs.

- Regulatory compliance : Handling POCl₃ necessitates OSHA-compliant facilities due to its corrosive nature.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces reaction time from 6 h to 35 min, achieving 89% yield with comparable purity.

Enzymatic Esterification

Lipase-catalyzed transesterification using vinyl acetate offers a solvent-free route (65% yield, 90% purity), though scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxyquinolines.

Scientific Research Applications

Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction pathways.

DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Ethyl 2-(4-oxoquinolin-1(4H)-yl)acetate Derivatives

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (CF₃) group in increases lipophilicity and metabolic stability, advantageous in drug design. Chlorine (Cl) in the target compound may enhance electrophilicity, influencing binding to biological targets.

- Methoxy Group: The OMe group at position 6 in the target compound could enhance solubility via hydrogen bonding while modulating electron density on the quinoline ring.

Physicochemical and Crystallographic Data

Crystallographic studies (e.g., ) emphasize the role of substituents in molecular packing and stability. For example, the title compound in (a pyrrolizinyl derivative) exhibits planar geometry due to conjugated systems, while bulky groups like CF₃ () may introduce steric hindrance. The target compound’s Cl and OMe groups likely favor π-π stacking and hydrogen bonding, critical for crystal engineering and bioavailability.

Biological Activity

Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate is a synthetic compound belonging to the quinoline family, notable for its unique structural features, including a chloro substituent and a methoxy group. This compound has garnered attention for its potential antimicrobial and anticancer properties, making it a subject of significant research interest.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

The synthesis typically involves several key steps, utilizing reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. The presence of the chloro and methoxy groups enhances its reactivity, which is crucial for its biological activity.

Antimicrobial Properties

Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate has demonstrated significant antimicrobial activity. Studies indicate that it inhibits specific enzymes involved in microbial growth, leading to cell death. The compound's mechanism of action may involve interference with DNA replication processes, similar to other quinoline derivatives.

Anticancer Activity

Research has shown that this compound exhibits promising anticancer properties. It is believed to interact with topoisomerase enzymes, which play a critical role in DNA replication and repair. By inhibiting these enzymes, the compound can induce cytotoxic effects against various cancer cell lines.

A notable study evaluated the antitumor activity of related quinoline derivatives against Ehrlich Ascites Carcinoma (EAC) cells in mice. Results indicated a 100% decrease in tumor cell viability when treated with compounds structurally related to ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate, highlighting its potential as an effective chemotherapeutic agent .

Table: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate | Quinoline derivative with chloro and methoxy groups | Antimicrobial, anticancer |

| Methyl (6-methoxy-4-oxoquinolin-1(4H)-yl)acetate | Quinoline derivative with methoxy and acetate groups | Antimicrobial, anticancer |

| 2-(4-Oxoquinolin-1(4H)-yl)acetic acid | Contains an oxo group but lacks halogen substitution | Antimicrobial |

The biological activity of ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate can be attributed to its ability to inhibit topoisomerase enzymes crucial for DNA maintenance during replication. This inhibition leads to apoptosis in cancer cells and prevents microbial proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.